molecular formula C12H16FN B1586366 1-Benzyl-4-fluoropiperidine CAS No. 764664-42-8

1-Benzyl-4-fluoropiperidine

Cat. No.: B1586366
CAS No.: 764664-42-8
M. Wt: 193.26 g/mol
InChI Key: QLVYYRFAUPEDRI-UHFFFAOYSA-N
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Description

1-Benzyl-4-fluoropiperidine is a fluorinated piperidine derivative with the molecular formula C12H16FN. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a fluorine atom at the 4-position of the piperidine ring. It is a liquid at room temperature with a predicted boiling point of approximately 255.1°C .

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-fluoropiperidine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the µ-opioid receptor pathway in engineered human embryonic kidney cells . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, such as the µ-opioid receptor and cytochrome P450 enzymes, leading to changes in their activity . These interactions can result in the inhibition or activation of these enzymes, thereby affecting various biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in zebrafish larvae, exposure to high concentrations of this compound resulted in malformations and behavioral changes . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including N-dealkylation, N-deacylation, hydroxylation, and N-oxidation . These metabolic reactions are primarily mediated by cytochrome P450 enzymes, such as CYP3A4 and CYP2D6 . The resulting metabolites can have different biochemical activities and may contribute to the overall effects of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical activity and overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-fluoropiperidine typically involves the fluorination of a benzyl-protected piperidine derivative. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, typically between -78°C and -40°C . The process involves the preparation of a lithium diisopropylamide (LDA) solution, followed by the addition of ethyl 1-benzylpiperidine-4-carboxylate and NFSI.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain low temperatures and ensure efficient mixing of reagents. The purification process often involves flash column chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-fluoropiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding piperidinones.

    Reduction Reactions: Reduction can lead to the formation of piperidine derivatives with different substituents.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Scientific Research Applications

1-Benzyl-4-fluoropiperidine has several applications in scientific research:

Comparison with Similar Compounds

    4-Fluoropiperidine: Lacks the benzyl group, making it less lipophilic.

    1-Benzylpiperidine: Lacks the fluorine atom, resulting in different electronic properties.

    4-Benzylpiperidine: Similar structure but without the fluorine atom, affecting its metabolic stability and pharmacokinetic profile.

Uniqueness: 1-Benzyl-4-fluoropiperidine is unique due to the combined presence of the benzyl and fluorine groups. This combination enhances its metabolic stability, lipophilicity, and potential for drug discovery applications. The fluorine atom’s presence also allows for fine-tuning of the compound’s electronic properties, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

1-benzyl-4-fluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVYYRFAUPEDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375741
Record name 1-benzyl-4-fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764664-42-8
Record name 1-benzyl-4-fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate?

A1: The paper describes the synthesis of Ethyl this compound-4-carboxylate, highlighting its potential as a "pharmaceutical building block" []. This suggests the compound itself might not be a final drug candidate, but its unique structure, particularly the presence of fluorine, makes it a valuable starting point for developing new pharmaceuticals. Fluorine's unique properties can influence a molecule's stability, metabolic pathway, and binding affinity to target proteins, making it a desirable feature in drug design.

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